1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one
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Overview
Description
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one is a chemical compound with the molecular formula C8H12F2OS and a molecular weight of 194.24 g/mol . It is also known by its IUPAC name, S-[(2,2-difluorocyclopentyl)methyl] ethanethioate . This compound is characterized by the presence of a difluorocyclopentyl group attached to a sulfanyl ethanone moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,2-difluorocyclopentylmethyl bromide with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorocyclopentyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}propan-1-one: Similar structure but with a propanone moiety instead of ethanone.
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}butan-1-one: Similar structure but with a butanone moiety instead of ethanone.
Uniqueness
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one is unique due to its specific combination of a difluorocyclopentyl group and a sulfanyl ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one, with the molecular formula C8H12F2OS and a molecular weight of 194.24 g/mol, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a difluorocyclopentyl group and a sulfanyl ethanone moiety. This configuration not only influences its chemical reactivity but also its biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H12F2OS |
Molecular Weight | 194.24 g/mol |
CAS Number | 1820618-56-1 |
Physical State | Liquid |
Purity | Typically >95% |
Synthesis Methods
The synthesis of this compound generally involves the reaction of 2,2-difluorocyclopentylmethyl bromide with ethanethiol in the presence of bases such as sodium hydride or potassium carbonate. These methods can be optimized for yield and purity through techniques like recrystallization or column chromatography.
Synthetic Route
-
Starting Materials :
- 2,2-Difluorocyclopentylmethyl bromide
- Ethanethiol
- Base (e.g., sodium hydride)
-
Reaction Conditions :
- Temperature: Room temperature to reflux
- Solvent: Common organic solvents (e.g., DMF or DMSO)
-
Yield Optimization :
- Use of continuous flow reactors
- Adjusting reaction times and temperatures
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- The difluorocyclopentyl group enhances lipophilicity, facilitating membrane penetration.
- The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity.
- The carbonyl group participates in hydrogen bonding, influencing interactions with nucleophiles.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Properties : Investigations into its effects on inflammatory pathways are ongoing.
- Cytotoxic Effects : Some studies have reported cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent .
Case Studies
Recent studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines indicated that the compound could induce apoptosis, suggesting a pathway for cancer treatment.
- Inflammation Modulation : Investigations revealed that the compound might inhibit pro-inflammatory cytokines in vitro, supporting further research into its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}propan-1-one | Propanone derivative | Moderate antimicrobial |
1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}butan-1-one | Butanone derivative | Higher cytotoxicity |
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
S-[(2,2-difluorocyclopentyl)methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2OS/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTDCUGTHUBFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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